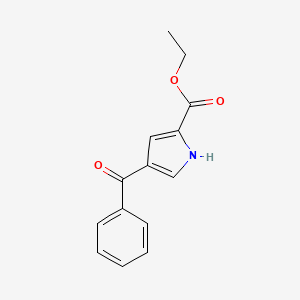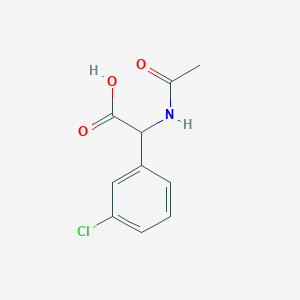
2-acetamido-2-(3-chlorophenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(3-chlorophenyl)acetic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chlorophenyl group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(3-chlorophenyl)acetic acid typically involves the acylation of 3-chlorophenylacetic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(3-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Acetamido-2-(3-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(4-chlorophenyl)propanoic acid
- 2-Chlorophenylacetic acid
- 2-Acetamido-2-phenylacetic acid
Uniqueness
2-Acetamido-2-(3-chlorophenyl)acetic acid is unique due to the presence of both the acetamido and 3-chlorophenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-acetamido-2-(3-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
InChI Key |
AGISTJVZFZVCND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


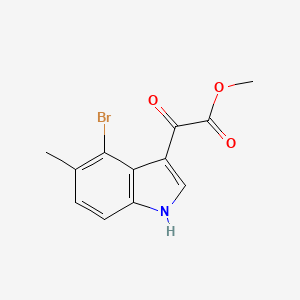
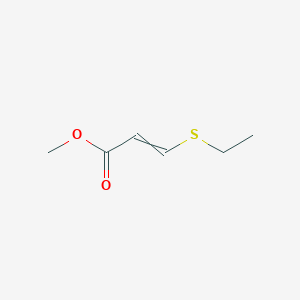


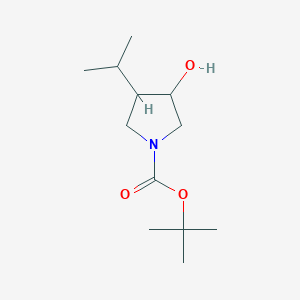
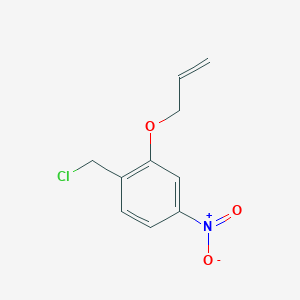
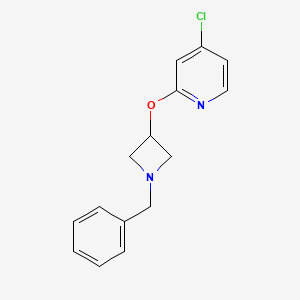
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)
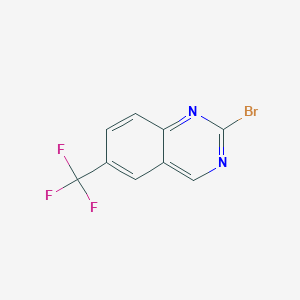
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11721250.png)
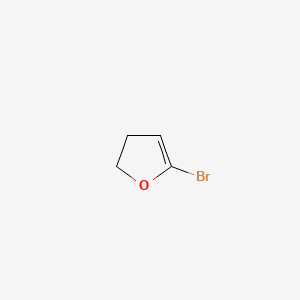
![Ethyl 7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate](/img/structure/B11721272.png)
